2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
Description
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide features a pyrazole core substituted with:
- A 5-amino group.
- A 3-(methylsulfanyl) moiety.
- A 1,2,4-oxadiazole ring linked to a 4-methylphenyl group at the 4-position.
- An acetamide side chain connected to a 3-(methylsulfanyl)phenyl group.
This structure combines electron-rich (methylsulfanyl) and aromatic (oxadiazole-phenyl) components, which may enhance lipophilicity and receptor-binding interactions. The oxadiazole ring, known for metabolic stability, and dual methylsulfanyl groups likely influence pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S2/c1-13-7-9-14(10-8-13)20-25-21(30-27-20)18-19(23)28(26-22(18)32-3)12-17(29)24-15-5-4-6-16(11-15)31-2/h4-11H,12,23H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJICPJPYOUQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=CC=C4)SC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole and pyrazole rings, followed by the introduction of the amino and methylthio groups. Common reagents used in these reactions include hydrazine, thioamides, and various aryl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if present) can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities which can be categorized as follows:
1. Antimicrobial Properties
Studies have shown that compounds with similar structures possess antimicrobial effects against various bacterial strains. The presence of the oxadiazole moiety is particularly noteworthy for its ability to modulate enzyme activity linked to bacterial metabolism.
2. Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential. For instance, compounds with similar pyrazole structures have demonstrated significant growth inhibition in various cancer cell lines .
3. Anti-inflammatory Effects
In silico studies have suggested that this compound may act as an inhibitor of lipoxygenase enzymes, which are crucial in inflammatory processes. The docking studies indicate a strong interaction with the enzyme's active site, potentially leading to reduced inflammatory responses .
Case Studies
Several studies have explored the applications of this compound in depth:
- A study conducted by Zhang et al. (2016) demonstrated that derivatives of oxadiazoles exhibit significant binding affinity to target enzymes involved in cancer progression, suggesting that modifications to the structure could enhance efficacy against specific cancer types .
- Another research article highlighted the anti-inflammatory potential of similar compounds through in vitro assays showing inhibition of lipoxygenase activity by over 70%, indicating a promising avenue for therapeutic development in inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole-Phenyl Group
- Analog 1: 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide () Key Difference: The 4-methylphenyl group in the target compound is replaced with 4-methoxyphenyl. However, methoxy may reduce metabolic stability due to susceptibility to demethylation. Acetamide Substituent: The analog’s 2-chloro-4-methylphenyl group introduces steric hindrance and electronegativity, possibly altering target selectivity compared to the target compound’s 3-(methylsulfanyl)phenyl group .
Replacement of Oxadiazole with Triazole
- Analog 2: 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide () Key Difference: The oxadiazole ring is replaced with a 1,2,4-triazole, and the phenyl group is substituted with a pyridyl moiety. The pyridyl group introduces basicity, which may enhance bioavailability in physiological pH conditions. However, the absence of oxadiazole could reduce metabolic resistance .
Anti-Exudative Activity of Sulfanyl-Acetamide Derivatives
- Analog 3: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () Key Difference: The oxadiazole-pyrazole core is replaced with a furan-triazole system. Pharmacological Data:
- Anti-Exudative Activity : At 10 mg/kg, this analog demonstrated 45–60% inhibition of inflammation in rat models, comparable to diclofenac sodium (8 mg/kg) .
- Structural Advantage : The furan ring may improve aqueous solubility but could reduce stability under acidic conditions compared to the target compound’s oxadiazole .
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule characterized by multiple functional groups that suggest a variety of potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features:
- Molecular Formula : C22H21N6O2S2
- Molecular Weight : Approximately 469.0 g/mol
- Functional Groups : Amino group, oxadiazole ring, pyrazole moiety, and acetamide group.
The diverse arrangement of these functional groups indicates potential interactions with biological targets, which may lead to various pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrazole ring.
- Introduction of the oxadiazole ring.
- Coupling with the acetamide group.
Reagents often used in these reactions include hydrazine and acetic acid under controlled conditions to ensure high yields and purity.
Biological Activities
Research indicates that compounds similar to 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide exhibit a range of biological activities:
Antitumor Activity
Studies have shown that oxadiazole derivatives can possess significant antitumor properties. For instance:
- IC50 Values : Some derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic activity .
Anti-inflammatory Activity
Compounds with similar structures have been reported to exhibit anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes:
- Selectivity : Certain derivatives have shown selectivity for COX-II over COX-I, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
Anticonvulsant Properties
Some studies have indicated that related compounds may possess anticonvulsant activity, potentially offering therapeutic options for epilepsy and other seizure disorders .
The precise mechanism by which 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide exerts its effects is still under investigation. However, it is thought to involve:
- Enzyme Inhibition : Binding to specific enzymes such as COX or other targets involved in inflammatory pathways.
- Receptor Modulation : Interacting with receptors that mediate cellular signaling related to pain and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of oxadiazole derivatives:
Q & A
Advanced Question
- Analog Synthesis : Replace the oxadiazole moiety with triazole or thiazole rings to assess impact on target binding .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock) to identify critical interactions (e.g., hydrogen bonding with acetamide groups) .
- In Vivo/In Vitro Correlation : Compare activity in cell models (e.g., cancer cell lines) and animal models to validate mechanisms .
What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?
Advanced Question
- Byproduct Formation : Aggressive stirring and controlled addition rates minimize side reactions during reflux .
- Purification at Scale : Switch from column chromatography to recrystallization or centrifugal partitioning chromatography for cost-effective bulk purification .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify safe temperature ranges during large-scale reactions .
How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Advanced Question
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC monitoring of degradation .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and analyze via NMR/LCMS for structural changes .
- pH-Solubility Profiles : Use shake-flask methods to determine solubility in buffers (pH 1–12) and correlate with stability .
What approaches enable comparative analysis of this compound with structural analogs?
Advanced Question
- X-ray Crystallography : Resolve 3D structures to compare bond lengths and angles (e.g., oxadiazole vs. triazole analogs) .
- Biological Screening Panels : Test analogs against a standardized panel of enzymes (e.g., kinases, cyclooxygenases) to identify selectivity trends .
- Thermodynamic Solubility Measurements : Compare logP and melting points to predict bioavailability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
